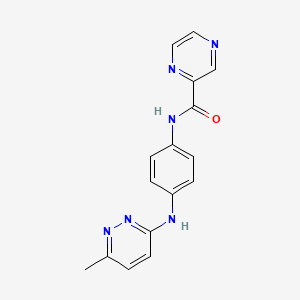

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyrazine-2-carboxamide, also known as MP-124, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MP-124 is a pyrazinecarboxamide derivative and has been studied for its effects on the central nervous system.

Applications De Recherche Scientifique

- Researchers have explored derivatives of this compound for their anti-tubercular potential. Specifically, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra .

- Imatinib, a related compound, is a well-known tyrosine kinase inhibitor used to treat chronic myelogenic leukemia. It specifically binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions .

- Researchers have characterized the crystal structure of freebase Imatinib, which precipitated from a mixture with arginine. The molecule adopts an extended conformation and forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups .

Anti-Tubercular Activity

Tyrosine Kinase Inhibition

Crystallography Studies

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways and are often associated with cancer when mutated or overexpressed .

Mode of Action

It’s worth noting that similar compounds have been found to bind to their targets, such as tyrosine kinases, through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can alter the function of the target, leading to changes in cell signaling pathways .

Biochemical Pathways

Compounds that inhibit tyrosine kinases can affect multiple signaling pathways, including those involved in cell growth, differentiation, and survival .

Result of Action

Similar compounds have been found to inhibit the formation of blood vessels in vivo in the chick chorioallantoic membrane (cam) model . They also exhibited differential migration and band intensities in DNA binding/cleavage assays .

Propriétés

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c1-11-2-7-15(22-21-11)19-12-3-5-13(6-4-12)20-16(23)14-10-17-8-9-18-14/h2-10H,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIULUTUYZNEIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2705674.png)

![2-Prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2705677.png)

![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)

![2-(3-chloro-4-methoxyphenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2705683.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705689.png)

![1-(Iodomethyl)-5-(phenylmethoxymethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2705690.png)